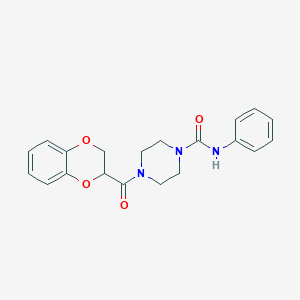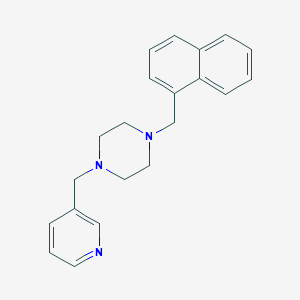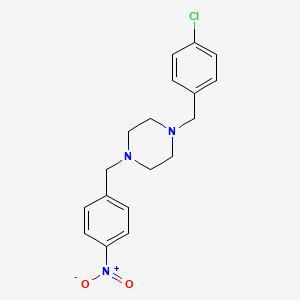![molecular formula C22H22N6O B10879110 N-{4-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl}-N,N-dimethylamine](/img/structure/B10879110.png)
N-{4-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl}-N,N-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features a complex structure, combining a pyrazolo[3,4-d]pyrimidine core with a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
- It is a small molecule with potential applications in cancer treatment, specifically targeting CDK2 (cyclin-dependent kinase 2) in tumor cells.
Preparation Methods
- The synthetic routes for this compound involve several steps. Unfortunately, specific details on the industrial production methods are not readily available in the literature.
- researchers have designed and synthesized derivatives of this compound, including thioglycoside derivatives, as novel CDK2 inhibitors .
- Further research is needed to explore scalable and efficient synthetic approaches for industrial production.
Chemical Reactions Analysis
- The compound likely undergoes various chemical reactions due to its complex structure.
- Common reactions may include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reaction type and desired modifications.
- Major products formed during these reactions would vary based on the reaction conditions and substituents.
Scientific Research Applications
- Researchers have investigated the cytotoxic activities of related compounds against cancer cell lines.
- Most derivatives showed superior cytotoxicity against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Moderate activity was observed against HepG-2 cells .
- These findings suggest potential applications in cancer therapy.
Mechanism of Action
- The compound likely exerts its effects through CDK2 inhibition.
- CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment.
- Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
- the uniqueness of this compound lies in its hybrid structure, combining two distinct heterocyclic scaffolds.
Properties
Molecular Formula |
C22H22N6O |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[10-(furan-2-ylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H22N6O/c1-14-15(2)27(12-18-6-5-11-29-18)21-19(14)22-24-20(25-28(22)13-23-21)16-7-9-17(10-8-16)26(3)4/h5-11,13H,12H2,1-4H3 |
InChI Key |
ZPYWLXBVGYIBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)N(C)C)CC5=CC=CO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol](/img/structure/B10879048.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10879051.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-3-carboxamide](/img/structure/B10879054.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10879061.png)
![3,4-dimethoxy-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10879063.png)
![2,7-Diiodo-11-nitrodibenzo[a,c]phenazine](/img/structure/B10879078.png)
![7-benzyl-8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10879079.png)
![N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B10879081.png)

![N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10879087.png)

![2-(1,3-benzothiazol-2-yl)-5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10879103.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10879112.png)

